(4E)-1-(3,4-DICHLOROPHENYL)-4-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-1-(3,4-DICHLOROPHENYL)-4-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with anti-inflammatory and analgesic properties. The presence of dichlorophenyl and hydroxy-dimethoxybenzylidene groups further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3,4-DICHLOROPHENYL)-4-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene group can be reduced to form a saturated compound.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated benzylidene derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-1-(3,4-DICHLOROPHENYL)-4-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with receptors and signaling pathways that modulate pain perception.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-4-(4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(3,4-dichlorophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of both hydroxy and dimethoxy groups in the benzylidene moiety of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE distinguishes it from similar compounds. These functional groups enhance its chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16Cl2N2O4 |
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Molecular Weight |
407.2g/mol |
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-10-13(6-11-7-16(26-2)18(24)17(8-11)27-3)19(25)23(22-10)12-4-5-14(20)15(21)9-12/h4-9,24H,1-3H3/b13-6+ |
InChI Key |
WYMIHHRPYSKPKH-AWNIVKPZSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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